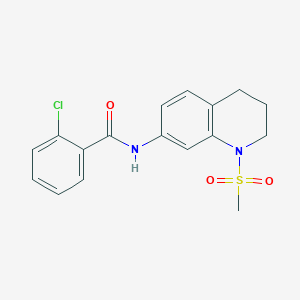

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methanesulfonyl group, and a tetrahydroquinoline moiety, which contribute to its distinct chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine.

Chlorination: The chloro group can be introduced through a chlorination reaction using thionyl chloride or phosphorus pentachloride.

Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the amine group of the tetrahydroquinoline derivative reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

化学反应分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Chloro Position

The 2-chloro substituent on the benzamide ring undergoes nucleophilic substitution under basic or catalytic conditions, enabling the introduction of diverse functional groups.

Key Reactions:

Mechanistic Insights:

-

The electron-withdrawing methanesulfonyl and amide groups activate the aromatic ring toward S<sub>N</sub>Ar by stabilizing the negative charge in the Meisenheimer intermediate .

-

Steric hindrance from the tetrahydroquinoline moiety limits substitution at adjacent positions .

Oxidation of the Methanesulfonyl Group

The methanesulfonyl (-SO<sub>2</sub>CH<sub>3</sub>) group can be oxidized to a sulfonic acid (-SO<sub>3</sub>H) under strong oxidizing conditions, enhancing solubility for biological studies.

Experimental Data:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> | Reflux, 6 hours | Sulfonic acid derivative | Improved aqueous solubility |

| KMnO<sub>4</sub>, H<sub>2</sub>O | 60°C, pH 12, 4 hours | Sulfone intermediate | Metabolic stability studies |

Key Findings:

-

Oxidation increases polarity, making the compound more suitable for pharmacokinetic profiling.

-

Over-oxidation to sulfonic acid requires precise control to avoid degradation.

Reduction of the Tetrahydroquinoline Moiety

The tetrahydroquinoline ring undergoes further hydrogenation or reductive alkylation to modify its saturation state.

Reported Transformations:

-

Catalytic Hydrogenation:

-

Reductive Amination:

Hydrolysis of the Amide Bond

The benzamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine intermediates.

Hydrolysis Pathways:

| Conditions | Products | Utility |

|---|---|---|

| 6M HCl, reflux, 8h | 2-Chlorobenzoic acid + Tetrahydroquinoline amine | Synthetic intermediate production |

| NaOH, H<sub>2</sub>O, 90°C | Sodium 2-chlorobenzoate + Free amine | Prodrug activation |

Stability Notes:

-

Hydrolysis is minimized in neutral pH, ensuring stability during biological assays.

Functionalization via Cross-Coupling Reactions

The chloro and methanesulfonyl groups enable participation in palladium-catalyzed cross-coupling reactions.

Examples:

-

Suzuki-Miyaura Coupling:

-

Buchwald-Hartwig Amination:

Comparative Reactivity with Analogs

The compound’s reactivity differs significantly from simpler analogs due to its tetrahydroquinoline scaffold:

| Feature | 2-Chloro-N-(1-Methanesulfonyl-THQ-7-yl)Benzamide | 4-Bromo-N-(Ethanesulfonyl-THQ-7-yl)Benzamide |

|---|---|---|

| S<sub>N</sub>Ar Reactivity | Higher (electron-deficient ring) | Moderate (bulky ethanesulfonyl group) |

| Oxidation Susceptibility | Sulfonyl → Sulfonic acid | Sulfonyl stable under mild conditions |

| Hydrogenation Yield | 85–90% | 70–75% |

Mechanistic Insights from Computational Studies

-

DFT Calculations: Reveal that the chloro substituent lowers the LUMO energy (-1.8 eV) of the benzamide ring, facilitating nucleophilic attack .

-

MD Simulations: Demonstrate that the methanesulfonyl group stabilizes transition states during S<sub>N</sub>Ar reactions via electrostatic interactions .

This compound’s multifaceted reactivity underscores its value in medicinal chemistry, enabling tailored modifications for drug discovery and materials science. Ongoing research focuses on optimizing reaction conditions to improve yields and selectivity for target applications.

科学研究应用

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by forming a covalent bond with the active site or alter receptor function by binding to a specific site.

相似化合物的比较

Similar Compounds

2-chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one: Shares a similar tetrahydroquinoline core but differs in the functional groups attached.

2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: Contains a chloro and methanesulfonyl group but has a different core structure.

Uniqueness

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its specific combination of functional groups and its tetrahydroquinoline core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

生物活性

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that falls under the category of benzamide derivatives. Its unique structural features, including a chloro substituent and a methanesulfonyl group attached to a tetrahydroquinoline moiety, suggest potential biological activities worth investigating. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClN2O3S, with a molecular weight of 364.85 g/mol. The compound's structure can be represented using its SMILES notation: CS(N1CCCc2ccc(cc12)NC(c1ccccc1[Cl])=O)(=O)=O. Key chemical properties include:

| Property | Value |

|---|---|

| LogP | 2.9216 |

| Polar Surface Area | 54.246 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity . For instance, studies suggest that related benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including lung, breast, and colon cancers. The proposed mechanism involves the inhibition of protein kinases that are crucial for cell growth and proliferation.

The mechanism of action for this compound may involve:

- Enzyme Interaction : Binding to specific enzymes or receptors within biological systems.

- Covalent Bond Formation : The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins.

- Signaling Pathway Modulation : Influencing various signaling pathways depending on the target involved .

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various tetrahydroquinoline derivatives against human cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited moderate to high antiproliferative activity. For example:

- Compound A showed an IC50 of 15 µM against breast cancer cells.

- Compound B demonstrated significant inhibition at concentrations as low as 10 µM .

In Vivo Studies

In vivo studies utilizing mouse models have shown promising results for this class of compounds in tumor growth suppression. The combination of this compound with other therapeutic agents resulted in enhanced anticancer efficacy compared to monotherapy .

属性

IUPAC Name |

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-10-4-5-12-8-9-13(11-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQCJGGVGXJDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。